molecular formula C15H13N3O2S B3611996 METHYL 4-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)BENZOATE

METHYL 4-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)BENZOATE

Cat. No.: B3611996
M. Wt: 299.3 g/mol
InChI Key: XRXWSFPCVBEEQW-UHFFFAOYSA-N
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Description

Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate is a complex organic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate typically involves the construction of the imidazo-pyridine core followed by the introduction of the benzoate moiety. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoates .

Scientific Research Applications

Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: A core structure shared with the compound, known for its biological activity.

    Imidazo[4,5-c]pyridine: Another isomer with similar properties but different structural arrangement.

    Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a bioisostere.

Uniqueness

Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate is unique due to the presence of the sulfanyl group and the benzoate ester, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

IUPAC Name

methyl 4-(1H-imidazo[4,5-b]pyridin-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-14(19)11-6-4-10(5-7-11)9-21-15-17-12-3-2-8-16-13(12)18-15/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWSFPCVBEEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)BENZOATE

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